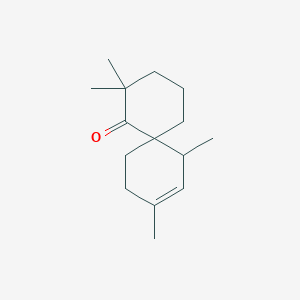
Spiro(5.5)undec-8-en-1-one, 2,2,7,9-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(5.5)undec-8-en-1-one, 2,2,7,9-tetramethyl- is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is notable for its stability and distinct chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(5.5)undec-8-en-1-one, 2,2,7,9-tetramethyl- typically involves the formation of the spiro structure through cyclization reactions. One common method includes the use of ketones and alkenes under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro(5.5)undec-8-en-1-one, 2,2,7,9-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding spiro ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro carbon atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include spiro alcohols, spiro ketones, and substituted spiro compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Spiro(5.5)undec-8-en-1-one, 2,2,7,9-tetramethyl- has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Spiro(5.5)undec-8-en-1-one, 2,2,7,9-tetramethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-: Similar structure but with an alcohol group instead of a ketone.
Spiro(5.5)undec-2-ene, 3,7,7-trimethyl-11-methylene-: Another spiro compound with different substituents and functional groups.
Uniqueness
Spiro(5.5)undec-8-en-1-one, 2,2,7,9-tetramethyl- is unique due to its specific substituents and the presence of a ketone group, which imparts distinct chemical reactivity and stability compared to its analogs .
Properties
CAS No. |
502847-01-0 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3,5,10,10-tetramethylspiro[5.5]undec-3-en-11-one |
InChI |
InChI=1S/C15H24O/c1-11-6-9-15(12(2)10-11)8-5-7-14(3,4)13(15)16/h10,12H,5-9H2,1-4H3 |
InChI Key |
IEODHCKRVCQYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CCC12CCCC(C2=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
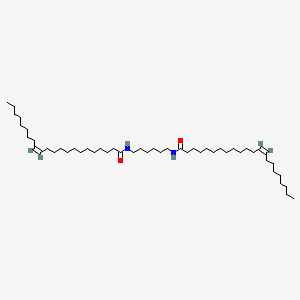
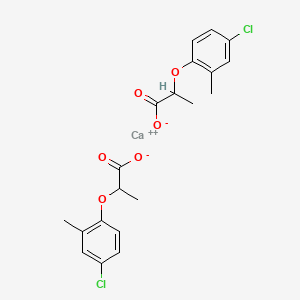
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
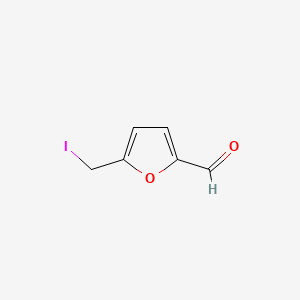
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
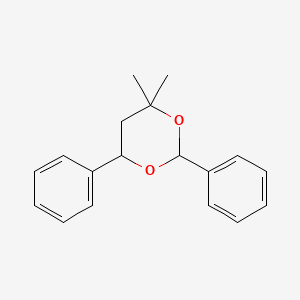
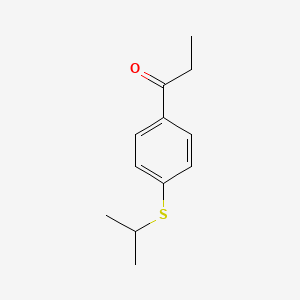
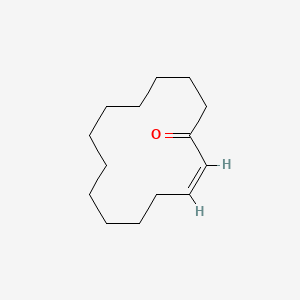
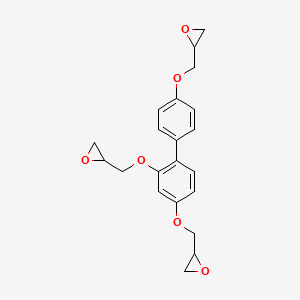
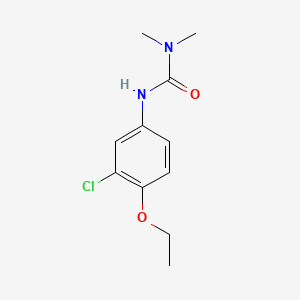
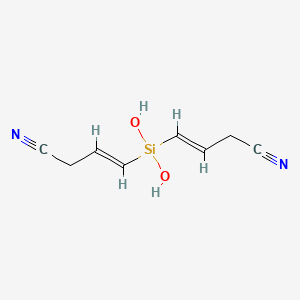
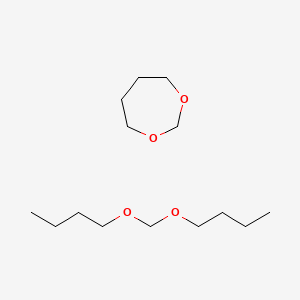
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
